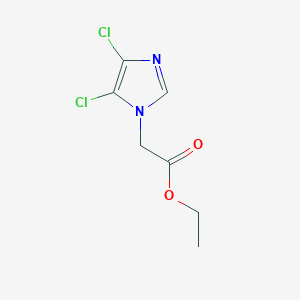

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-(4,5-dichloroimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDHEBGHIJMRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380951 | |

| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-67-4 | |

| Record name | Ethyl 4,5-dichloro-1H-imidazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive, predictive guide based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. The insights provided herein are intended to aid researchers in the identification, characterization, and quality control of this and related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a halogenated imidazole ring and an ethyl acetate moiety. This structure gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit three distinct signals corresponding to the ethyl group and the methylene bridge attached to the imidazole ring, as well as a signal for the lone proton on the imidazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | Singlet | 1H | C2-H (imidazole) | The proton at the C2 position of the imidazole ring is expected to be a singlet. Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms. The ¹H NMR spectrum of 4,5-dichloroimidazole shows a signal for this proton, which can be used as a reference.[1] |

| ~5.1 | Singlet | 2H | N-CH₂-COO | The methylene protons adjacent to the imidazole nitrogen and the ester carbonyl group are expected to appear as a singlet. Their chemical shift is significantly downfield due to the deshielding effects of the neighboring nitrogen and carbonyl functionalities. For comparison, in ethyl 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetate, the corresponding methylene protons appear at 5.19 ppm.[2] |

| ~4.2 | Quartet | 2H | O-CH₂-CH₃ | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. The electronegative oxygen atom causes a downfield shift. |

| ~1.2 | Triplet | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons and appear in the typical upfield region for alkyl groups. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (ester) | The carbonyl carbon of the ester group is expected to resonate in the typical downfield region for ester carbonyls.[3][4] |

| ~135 | C2 (imidazole) | The C2 carbon of the imidazole ring, bonded to two nitrogen atoms, will appear at a downfield chemical shift. |

| ~120 | C4/C5 (imidazole) | The two chlorine-bearing carbons of the imidazole ring are expected to have similar chemical shifts. Their exact position will be influenced by the halogen substitution. |

| ~62 | O-CH₂-CH₃ | The methylene carbon of the ethyl group, being attached to an oxygen atom, will be deshielded and appear in this region.[3][5] |

| ~47 | N-CH₂-COO | The methylene carbon attached to the imidazole nitrogen is expected in this region, influenced by the adjacent nitrogen and carbonyl group. In a similar benzimidazole derivative, this carbon appears at 46.48 ppm.[2] |

| ~14 | O-CH₂-CH₃ | The methyl carbon of the ethyl group will resonate in the typical upfield region for sp³ hybridized carbons.[3] |

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Caption: Workflow for NMR data acquisition and processing.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the aromatic imidazole ring.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3100 | C-H stretch (imidazole ring) | Medium | Characteristic stretching vibration of C-H bonds on the aromatic imidazole ring. |

| ~2980 | C-H stretch (aliphatic) | Medium | Asymmetric and symmetric stretching of the C-H bonds in the ethyl and methylene groups. |

| ~1740 | C=O stretch (ester) | Strong | The carbonyl group of the ethyl ester will give a strong, characteristic absorption in this region.[6][7][8] |

| ~1500-1400 | C=C and C=N stretch (imidazole ring) | Medium-Strong | Skeletal vibrations of the imidazole ring. |

| ~1240 | C-O stretch (ester, C-O-C) | Strong | The stretching vibration of the C-O single bond in the ester functionality.[6][7] |

| ~800-600 | C-Cl stretch | Medium-Strong | The carbon-chlorine stretching vibrations are expected in the fingerprint region.[9][10] |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for ATR-IR data acquisition.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₇H₈Cl₂N₂O₂. The calculated molecular weight is approximately 238.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

| m/z | Ion | Description |

| 238, 240, 242 | [M]⁺ | Molecular ion peak with a characteristic M:M+2:M+4 isotopic pattern of approximately 9:6:1, indicative of two chlorine atoms.[11] |

| 193, 195, 197 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 165, 167, 169 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate group. |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty rearrangement, a common fragmentation pathway for ethyl esters.[12] |

Experimental Protocol for MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of this compound.

Caption: Workflow for LC-MS data acquisition.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for researchers working with this compound. While the data herein is predictive, it is grounded in the well-established principles of spectroscopy and supported by data from closely related structures. It is anticipated that this guide will be a valuable resource for the synthesis, purification, and characterization of this and similar heterocyclic molecules, thereby accelerating research and development in related fields.

References

-

Prabha, E. A. J. Y., Kumar, S. S., Padala, A. K., Ahmed, Q. N., & Athimoolam, S. (2016). Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 347–349. [Link]

-

Wróbel, T. M., Karczmarzyk, Z., Kaczor, A. A., & Matosiuk, D. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(19), 4492. [Link]

-

University of Arizona. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (1998). Conformers, vibrational spectra and infrared-induced rotamerization of dichloroacetic acid in argon and krypton matrices. Journal of the Chemical Society, Faraday Transactions, 94(14), 1971-1979. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Mokhtari, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

-

De Vooght-Johnson, R. (2019, December 25). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Wang, H. Y., Zou, P., Xie, M. H., He, Y. J., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2606. [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2014). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 83(11), 987. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

SpectraBase. (n.d.). 1H-Imidazole, 4,5-dichloro-1-[[4-(4-methylphenoxy)phenyl]methyl]-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Zhang, X. R., Xu, M. H., Li, X. M., & Zhang, S. S. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3278–o3279. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Identifying the Presence of Particular Groups. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Comparison between IR absorption spectra of CDCl3, 99.8 D% (red) and.... [Link]

-

Eisenbrandt, P., et al. (2017). Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species. Physical Chemistry Chemical Physics, 19(27), 17876-17885. [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

University of Regensburg. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

NIST. (n.d.). Dichlorodifluoromethane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 27(19), 6265. [Link]

-

University of Buenos Aires. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

Yoshikai, N. (2007). Supporting Information. Wiley-VCH. [Link]

-

Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(11), 1324–1335. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. 4,5-Dichloroimidazole(15965-30-7) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Web [sites.google.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Methodological Disclaimer

Therefore, this guide has been constructed by a Senior Application Scientist through a process of hazard inference based on structural analogy . The recommendations herein are derived from the known properties of the molecule's core components: the ethyl ester group, the imidazole ring, and the dichlorination pattern. This approach provides a robust, safety-first framework for handling this novel compound. All recommendations should be treated as conservative estimates, and all work should be conducted by trained personnel within a well-equipped laboratory setting.

Molecular Profile and Hazard Inference from Structural Analogues

The safe handling of a novel chemical entity begins with a thorough understanding of its structure. Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can be deconstructed into three primary functional regions, each contributing to its overall chemical and toxicological profile.

-

The Ethyl Acetate Moiety: This functional group is well-characterized. The primary hazards associated with ethyl acetate itself are flammability (it is a highly flammable liquid) and its potential to cause serious eye irritation and respiratory effects such as drowsiness or dizziness. While the overall molecule is a solid, the ester linkage can be susceptible to hydrolysis under acidic or basic conditions, releasing ethanol and the parent acid.[1]

-

The Imidazole Ring: Imidazole and its derivatives are common in pharmaceuticals and are known to possess biological activity. From a safety perspective, imidazoles can be skin and eye irritants. For instance, Imidazol-1-yl-acetic acid is classified as a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[2] This suggests the core heterocyclic system of our target molecule requires careful handling to avoid direct contact.

-

The Dichloro- Substitution: The presence of chlorine atoms on the heterocyclic ring is the most significant factor for elevated concern. Chlorinated aromatic and heterocyclic compounds are known for their potential toxicity and environmental persistence.[3] Studies on haloimidazoles have shown that they can exhibit significant cytotoxicity.[4] Furthermore, the thermal decomposition of chlorinated nitrogen heterocycles can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially carbon monoxide (CO).[5][6][7][8] Exposure to chlorinated aromatic compounds has been linked to skin pathologies and other systemic effects.[9] The addition of chlorine atoms often increases the stability and lipophilicity of a molecule, which can enhance its biological activity and potentially its toxicity.[10]

The logical workflow for this hazard assessment is visualized below.

Predicted Physicochemical Properties and GHS Classification

Based on the analysis of structural analogues, a predicted profile for this compound can be established.

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | White to off-white solid. | Based on typical appearance of similar organic molecules. |

| Melting Point | Expected to be a solid with a defined melting point. | The parent 4,5-dichloroimidazole has a melting point of 182-185 °C. |

| Solubility | Likely soluble in organic solvents like ethyl acetate, dichloromethane, and methanol. Limited solubility in water. | Common for ethyl esters and heterocyclic compounds. |

| Stability | Stable under standard laboratory conditions. Avoid strong acids, bases, and oxidizing agents. | Ester group is susceptible to hydrolysis.[1] Chlorinated compounds can be reactive with strong reducing agents. |

| Thermal Decomposition | Decomposes upon heating to release toxic fumes. | Thermal breakdown is expected to produce HCl, NOx, CO, and CO2.[7][11] |

Predicted GHS Hazard Classification

This classification is predictive and should be used for risk assessment and labeling until official data becomes available.

| GHS Classification | Code | Predicted Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long-lasting effects. |

Integrated Risk Assessment and Standard Operating Procedures (SOPs)

A thorough risk assessment concludes that this compound must be handled as a substance with significant potential for skin/eye damage, respiratory irritation, and unknown systemic toxicity. The primary routes of exposure to mitigate are inhalation of dust, dermal contact, and ocular contact.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[11]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Final Defense

Appropriate PPE is mandatory and must be selected to provide a barrier against the predicted hazards.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. | Provides a barrier against skin contact. Check manufacturer's compatibility charts. |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash risk. | Protects against dust particles and splashes, mitigating the risk of serious eye damage.[3] |

| Skin and Body | A flame-retardant lab coat, fully buttoned. Full-length pants and closed-toe shoes are required. | Protects skin from accidental contact. |

| Respiratory | Not required if work is conducted within a certified fume hood. For emergency situations or spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary. | The fume hood provides primary respiratory protection.[3] |

SOP: Weighing and Solution Preparation

This protocol is designed to minimize exposure during the most common handling procedure.

-

Preparation: Before handling, confirm the location of the nearest eyewash station and safety shower. Don all required PPE as specified in the table above.

-

Containment Setup: Perform all work within a certified chemical fume hood. Place a tared weigh boat or vial on an analytical balance inside the hood.

-

Aliquotting: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust. Close the stock bottle immediately.

-

Dissolution: Transfer the weighed solid into the desired flask or vessel. Add the solvent slowly to the vessel to dissolve the compound, minimizing the risk of splashing.

-

Decontamination: Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of the cloth in the designated solid hazardous waste container.

-

Storage: Store the stock compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills (< 1g): Ensure PPE is worn. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and wash with soap and water.

-

Large Spills (> 1g): Evacuate the immediate area and alert laboratory personnel. If the spill is outside of a fume hood, evacuate the entire lab and contact the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or foam extinguisher. Avoid using a direct water jet, as it may spread the material.

-

Specific Hazards: The compound may decompose in a fire to produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and nitrogen oxides.[7][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

- BenchChem. (2025).

-

MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

ACS Publications. (2021). Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water. [Link]

-

ResearchGate. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

PubMed. (1986). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

-

PubMed Central. (2019). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

-

PubMed. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

-

RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

-

Chemistry LibreTexts. (2021). Reactions of Esters. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lib.ysu.am [lib.ysu.am]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate in Drug Discovery

Introduction: The Strategic Value of a Dichloro-Substituted Imidazole Scaffold

In the landscape of contemporary drug discovery, the imidazole nucleus stands as a cornerstone heterocyclic motif, integral to a multitude of FDA-approved therapeutics.[1] Its prevalence stems from its unique electronic properties, its capacity to engage in hydrogen bonding, and its role as a bioisostere for other functional groups, enabling favorable interactions with a wide array of biological targets.[2] The strategic functionalization of the imidazole ring offers a powerful tool to modulate the physicochemical and pharmacological properties of a lead compound.

This guide focuses on Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate , a compound that, while not extensively documented in public literature, presents significant potential as a versatile building block and a scaffold for library synthesis in drug discovery programs. The introduction of chlorine atoms at the 4 and 5 positions of the imidazole ring is a key design feature. Halogenation can significantly enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability. The N-alkylation with an ethyl acetate group provides a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, a cornerstone of medicinal chemistry.[3]

These application notes will provide a comprehensive overview of the potential uses of this compound, complete with detailed, field-proven protocols for its synthesis, modification, and initial biological evaluation. While specific data for this exact molecule is scarce, the methodologies presented are grounded in established chemical principles and analogous transformations reported for similar imidazole derivatives.

Physicochemical Properties and Predicted Characteristics

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in drug discovery. Below is a table summarizing the key predicted and known properties of the title compound and its core components.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₇H₈Cl₂N₂O₂ | Calculated |

| Molecular Weight | 239.06 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid. | Based on similar imidazole derivatives. |

| Melting Point | 183-185 °C (for 4,5-Dichloroimidazole) | [4] |

| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | General solubility of similar organic esters. |

| Reactivity | The ester moiety is susceptible to hydrolysis under acidic or basic conditions. The imidazole ring can participate in further electrophilic substitution, although the dichlorination may deactivate the ring. | [5] |

Potential Applications in Drug Discovery

Based on the known bioactivities of dichloro-imidazole and N-substituted imidazole derivatives, this compound can be envisioned as a valuable starting material in several therapeutic areas:

-

Antifungal Agents: Imidazole derivatives are a well-established class of antifungal drugs that act by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[6] The dichloro substitution pattern could enhance the potency and spectrum of activity.

-

Anticancer Agents: Numerous imidazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][7] The dichloroacetate moiety itself has been investigated as a potential anticancer agent that targets cancer cell metabolism.[8]

-

Anti-inflammatory Agents: Certain imidazole derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory signaling pathways.

-

Antibacterial Agents: The imidazole scaffold is present in some antibacterial compounds, and novel derivatives are continually being explored to combat antibiotic resistance.

The primary utility of this compound in a drug discovery workflow is as a versatile intermediate. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a vast array of amide derivatives for biological screening.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 4,5-dichloroimidazole with ethyl chloroacetate. The reaction is based on established procedures for the N-alkylation of imidazoles.[9]

Rationale: The N-alkylation of imidazoles is a common and effective method for introducing functionalized side chains. The choice of a suitable base is crucial to deprotonate the imidazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl chloroacetate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, and potassium carbonate is a mild and effective base.

Materials:

-

4,5-Dichloroimidazole (commercially available)[4]

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,5-dichloroimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the title compound.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Protocol 2: Hydrolysis to 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Rationale: Ester hydrolysis is a fundamental transformation in organic synthesis.[10] Saponification using a strong base like sodium hydroxide followed by acidification is a reliable method to achieve this conversion. The reaction progress can be easily monitored by the disappearance of the starting ester on TLC.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture at room temperature or gently heat to 50 °C for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and acidify with 1M HCl until the pH is ~2-3.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize a Derivative Library

This protocol provides a general method for coupling the synthesized carboxylic acid with a representative amine to generate an amide. This can be adapted for high-throughput synthesis of a library of compounds.

Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[3] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and mild method for amide synthesis, minimizing side reactions and racemization.

Materials:

-

2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid

-

A primary or secondary amine (e.g., benzylamine)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

1M HCl

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 4-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization.

Visualization of the Drug Discovery Workflow:

Caption: A typical drug discovery workflow utilizing the title compound.

Protocol 4: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol describes a standard MTT assay to evaluate the potential cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HeLa or A549).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used method for the initial screening of potential anticancer compounds.[12]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized imidazole derivatives (dissolved in DMSO to make stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Mechanism of Action

Based on the known mechanisms of imidazole-based drugs, a potential anticancer mechanism for derivatives of this compound could involve the inhibition of key signaling kinases.

Caption: Hypothetical mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthesis is straightforward, and the ethyl acetate moiety provides a versatile handle for the generation of diverse chemical libraries. The protocols detailed herein offer a robust starting point for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this scaffold. Future work should focus on the synthesis of a focused library of amide derivatives and their systematic evaluation in a panel of biological assays to elucidate the structure-activity relationships and identify promising lead compounds for further optimization.

References

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. Available from: [Link]

-

Verma, A., Joshi, S., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. Available from: [Link]

-

Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. Available from: [Link]

-

Stacpoole, P. W. (2017). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Cancers, 9(10), 133. Available from: [Link]

-

Ali, M. A., Ismail, N. H., Choon, T. S., & Al-Rawi, F. F. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. Available from: [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(12), 1699. Available from: [Link]

-

protocols.io. (2023). MTT Assay protocol. Available from: [Link]

-

Chemistry LibreTexts. The Hydrolysis of Esters. (2023). Available from: [Link]

-

Cang, S., Ma, Y., Liu, D., & Li, B. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Cancers, 11(11), 1798. Available from: [Link]

-

Prabha, D., Athimaram, S., Al-Deyab, S. S., & Rajagopal, G. (2016). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. IUCrData, 1(3), x160359. Available from: [Link]

-

Öztürk, G. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 204-216. Available from: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available from: [Link]

-

Comprehensive Guide to Ethyl Acetate Reactivity and Use. (2025). Available from: [Link]

-

Khan, A., Andrews, D., Blackburn, A. C., & Singh, S. (2018). Dichloroacetate (DCA) as an Oncology Chemotherapeutic Agent – What's all the Hype and is it Warranted?. Cancer Science and Therapy, 1(1). Available from: [Link]

-

El-Sayed, W. M., Ali, O. M., & Abdel-Wahab, B. F. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(12), 1839. Available from: [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

PubChem. ethyl 2-(1H-imidazol-1-yl)acetate. Available from: [Link]

-

Öztürk, G. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Available from: [Link]

-

ACS Publications. (2025). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. 4,5-二氯咪唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]

- 6. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchopenworld.com [researchopenworld.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

An official website of the United States government Here's how you know

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate. This document is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important synthetic intermediate. The primary synthesis route involves the N-alkylation of 4,5-dichloro-1H-imidazole with ethyl chloroacetate. While straightforward at the laboratory scale, scaling this reaction presents unique challenges related to reaction control, impurity profiles, and final product isolation.

This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process. Our approach is grounded in fundamental chemical principles to explain the causality behind experimental choices, empowering you to make informed decisions during process optimization.

Core Reaction Scheme

The fundamental transformation is the SN2 reaction between the imidazole nitrogen and the electrophilic carbon of ethyl chloroacetate.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

For researchers and professionals in the field of drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of "Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate," a heterocyclic compound of interest in medicinal chemistry. By presenting a combination of predictive analysis based on structurally similar compounds and established chemical shift principles, this document serves as a practical reference for the characterization of this molecule and its analogues.

The Significance of NMR in Structural Elucidation

NMR spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework. For a molecule such as this compound, with its distinct ethyl ester and dichlorinated imidazole moieties, NMR is indispensable for confirming its synthesis and purity. The chemical environment of each proton and carbon atom is unique, leading to a characteristic spectrum that can be used to verify the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the protons of the ethyl group and the methylene bridge, as well as a signal for the lone proton on the imidazole ring.

A detailed breakdown of the expected ¹H NMR spectrum is presented below:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (ethyl) | ~1.2-1.4 | Triplet (t) | 3H | Shielded by the adjacent CH₂ group, split into a triplet by the two neighboring protons. |

| -CH₂- (ethyl) | ~4.1-4.3 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom of the ester, split into a quartet by the three neighboring methyl protons.[1] |

| -CH₂- (acetate) | ~4.8-5.0 | Singlet (s) | 2H | Deshielded by the adjacent nitrogen atom of the imidazole ring and the carbonyl group. Expected to be a singlet as there are no adjacent protons. |

| -CH- (imidazole) | ~7.5-7.8 | Singlet (s) | 1H | The lone proton on the imidazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the two chlorine atoms and the attached acetate group. |

These predictions are based on the analysis of ethyl acetate and known chemical shifts for imidazole derivatives.[1][2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Four distinct signals are expected for the ethyl group and the acetate moiety, along with three signals for the imidazole ring carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethyl) | ~14-15 | A typical upfield chemical shift for a terminal methyl carbon in an ethyl ester.[3][4] |

| -CH₂- (ethyl) | ~61-63 | The carbon of the methylene group in the ethyl ester is deshielded by the adjacent oxygen atom.[3][4] |

| -CH₂- (acetate) | ~48-50 | This methylene carbon is attached to the nitrogen of the imidazole ring, causing a downfield shift. |

| C=O (ester) | ~167-169 | The carbonyl carbon of the ester group characteristically appears in this downfield region.[3][4] |

| C4 & C5 (imidazole) | ~115-125 | The two chlorine-bearing carbons of the imidazole ring are expected to be in this range. Their exact positions can be influenced by the solvent and other electronic effects. |

| C2 (imidazole) | ~135-140 | The C2 carbon of the imidazole ring, situated between the two nitrogen atoms, is expected to be the most deshielded of the ring carbons. |

Note: The chemical shifts for the imidazole carbons are estimations based on data for similar chlorinated imidazole systems.

Comparative Analysis: Identifying Potential Impurities

The utility of NMR extends beyond structural confirmation to the assessment of sample purity. During the synthesis of this compound, several impurities could potentially arise. The synthesis typically involves the N-alkylation of 4,5-dichloro-1H-imidazole with an ethyl haloacetate.[5][6][7]

Potential Impurities and their NMR Signatures:

-

4,5-dichloro-1H-imidazole (Starting Material): The ¹H NMR would show a characteristic broad singlet for the N-H proton and a singlet for the C2-H. In the ¹³C NMR, the signals for the ethyl acetate group would be absent.

-

Ethyl chloroacetate (Reagent): This would exhibit a singlet for the α-chloro methylene protons around 4.0-4.2 ppm and the characteristic signals for the ethyl group.

-

Di-alkylation products: In some cases, side reactions could lead to the formation of di-alkylation products, which would present a more complex NMR spectrum.

By comparing the experimental spectrum of a synthesized batch with the predicted data for the pure compound and the known spectra of potential impurities, a researcher can confidently assess the purity and identity of their product.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended:

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid "this compound".

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[9][10][11][12]

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.[12]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 220-250 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): Around 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[13]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

Visualizing the Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key proton and carbon environments relevant to the NMR analysis.

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shifts.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural verification of this compound. By understanding the expected chemical shifts, splitting patterns, and integration, researchers can confidently identify their target compound and assess its purity. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, promoting scientific rigor and efficiency in the drug discovery and development process.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 263-271. [Link]

-

Mokhtari, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

-

Reddy, P. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Barcelona Fine Chemicals. (n.d.). Ethyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR of 1H-4,5-dihydroimidazoles 1-11 (δ ppm). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

Molbase. (n.d.). 1H-Imidazole, 4,5-dichloro-1-[[4-(4-methylphenoxy)phenyl]methyl]- 13C NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0000932). Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

University of Bristol. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

Sources

- 1. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comparative Analysis of the Biological Activities of Dichloro-Imidazole Derivatives and Other Key Heterocycles

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them a focal point of drug discovery efforts. This guide provides a comparative analysis of the biological activity of a specific class of imidazole derivatives, 4,5-dichloro-imidazoles, represented here by "Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate", against other prominent heterocyclic scaffolds such as triazoles and oxadiazoles. Our objective is to furnish researchers, scientists, and drug development professionals with a synthesized overview of experimental data to inform future research and development.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental building block in many biologically active molecules, including the essential amino acid histidine.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with its aromatic nature, allows for diverse interactions with biological macromolecules.[2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3]

The biological activity of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2, C-4, C-5, and N-1 positions can modulate the compound's potency, selectivity, and pharmacokinetic profile.[2] For instance, electron-withdrawing groups at the 2-position often enhance antimicrobial activity.[2]

While specific experimental data on the biological activity of "this compound" is not extensively available in publicly accessible literature, we can infer potential activities based on studies of related 4,5-dichloro-1H-imidazole derivatives. Halogenation, particularly chlorination, of the imidazole ring is a common strategy to enhance biological potency. The presence of two chlorine atoms at the 4 and 5 positions can significantly impact the electronic properties and lipophilicity of the molecule, potentially leading to enhanced membrane permeability and target interaction.

For example, Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against human cancer cell lines, demonstrating activity against ovarian and breast cancer cells.[4] However, in some contexts, the addition of a 4,5-dichloro-imidazole moiety has been shown to abolish antifungal activity in a series of imidazole derivatives containing a 2,4-dienone motif.[5] This highlights the critical and sometimes unpredictable influence of specific substitution patterns on the overall biological profile of a compound.

Comparative Biological Activities: Imidazoles vs. Other Heterocycles

To provide a broader context, this section compares the biological activities of imidazole derivatives with other important five-membered heterocycles, namely triazoles and oxadiazoles.

Azole compounds, which include both imidazoles and triazoles, are mainstays in antifungal therapy.[6] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8]

-

Imidazoles: Earlier imidazole derivatives like miconazole and ketoconazole exhibit a broad spectrum of antifungal activity but can have a more complex mode of action, affecting other membrane-bound enzymes and lipid biosynthesis.[9] Newer imidazole derivatives continue to be developed with improved potency and safety profiles.[10]

-

Triazoles: Triazole antifungals, such as fluconazole and itraconazole, generally offer a broader antifungal spectrum and a better safety profile compared to the earlier imidazoles.[3]

The choice between an imidazole and a triazole for antifungal drug development often depends on the target fungal species, the desired spectrum of activity, and the potential for drug resistance.

Both imidazole and oxadiazole derivatives have been reported to possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][12]

-

Imidazoles: The antibacterial mechanism of imidazole compounds can involve the disruption of cell wall synthesis or membrane integrity.[12] For instance, certain imidazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.[12]

-

1,3,4-Oxadiazoles: This class of heterocyles has also demonstrated potent antibacterial properties, with some derivatives showing activity comparable to standard antibiotics.[13]

The comparative efficacy would depend on the specific substitutions on the heterocyclic rings and the bacterial strains being targeted.

The development of novel anticancer agents is a major focus of medicinal chemistry, and various heterocyclic compounds are being explored for their potential in this area.

-

Imidazoles: Imidazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, induction of DNA damage, and modulation of signaling pathways.[14][15] For example, a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole derivative displayed potent activity against colorectal cancer cell lines.[14] As mentioned earlier, silver complexes of 4,5-dichloro-1H-imidazole have also shown anticancer properties.[4]

-

Triazoles: Triazole derivatives are also being investigated for their anticancer potential, exhibiting activities such as anti-proliferative effects.[16]

-

Oxadiazoles: 1,3,4-Oxadiazole derivatives have been reported to exhibit anticancer activity.[17]

The diversity of mechanisms through which these heterocycles can exert anticancer effects makes them attractive scaffolds for the design of new chemotherapeutic agents.

Chronic inflammation is implicated in a variety of diseases, and there is a continuous search for new anti-inflammatory drugs.

-

Imidazoles: Certain imidazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[18]

-

1,3,4-Oxadiazoles: Derivatives of 1,3,4-oxadiazole have also shown significant anti-inflammatory effects in animal models, with some compounds exhibiting activity comparable to the standard drug Indomethacin.[17]

Experimental Data Summary

The following table summarizes representative experimental data for different classes of heterocyclic compounds, highlighting their diverse biological activities.

| Heterocycle Class | Compound/Derivative | Biological Activity | Experimental Model | Key Findings (e.g., IC50, MIC) | Reference |

| Imidazole | 1,2,4,5-tetrasubstituted imidazole (5m) | Antifungal (anti-biofilm) | Candida albicans | IC50 = 6 µg/mL (better than Fluconazole) | [19] |

| Imidazole | Ag(I) N-heterocyclic carbene from 4,5-dichloro-1H-imidazole | Anticancer | Ovarian (OVCAR-3) and Breast (MB157) cancer cell lines | Active against ovarian and breast cancer cell lines | [4] |

| Imidazole | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | Anticancer | Human gastric cancer NUGC-3 cells | IC50 = 0.05 µM | [15] |

| Triazole | General | Antifungal | Various fungal species | Broader spectrum and safer profile than early imidazoles | [3] |

| 1,3,4-Oxadiazole | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole (21i) | Anti-inflammatory | Carrageenan-induced rat paw edema | 61.9% inhibition (comparable to Indomethacin) | [17] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for assessing key biological activities.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow Diagram:

Caption: Workflow of the MTT Assay for Anticancer Activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The imidazole scaffold remains a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. While specific data on "this compound" is limited, the analysis of related dichloro-imidazole compounds and comparison with other heterocycles like triazoles and oxadiazoles provide valuable insights.

The presence of the 4,5-dichloro substitution can have a profound, though not always predictable, impact on biological activity. Further investigation into the synthesis and biological evaluation of a series of N-1 substituted 4,5-dichloro-imidazoles is warranted to elucidate clear structure-activity relationships. Comparative studies against established drugs and other heterocyclic scaffolds, utilizing standardized protocols as outlined above, will be crucial in identifying promising new therapeutic candidates. The continued exploration of these diverse chemical spaces holds significant promise for the future of drug discovery.

References

-

Caroon, J. M., Clark, R. D., Kluge, A. F., Olah, R., Repke, D. B., Unger, S. H., Michel, A. D., & Whiting, R. L. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666–670. [Link]

-

Zhang, W., Liu, Y., Li, D., Wang, L., Li, J., & Zhang, W. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(11), 2843. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]

-

Chintakunta, V. K., Akella, V., & Vedula, R. R. (2002). Imidazole, Oxazole, Thiazole, Oxadiazole, and Triazole Derivatives as Selective COX-2 Inhibitors. Current Medicinal Chemistry, 9(12), 1179-1193. [Link]

-

Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5621-5625. [Link]

-

Al-Ostath, A. I., Wani, T. A., Zargar, S., Al-Majed, A. A., & Darwish, I. A. (2023). Circular dichroism assessment of an imidazole antifungal drug with plant based silver nanoparticles: Quantitative and DFT analysis. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 303, 123281. [Link]

-

Mercurio, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1040-1048. [Link]

-

Caroon, J. M., Clark, R. D., Kluge, A. F., Olah, R., Repke, D. B., Unger, S. H., Michel, A. D., & Whiting, R. L. (1982). Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670. [Link]

-

Turan-Zitouni, G., & Kaplancikli, Z. A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 200-209. [Link]

-

Medvetz, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 273135. [Link]

-

Gąsowska-Bajger, J., & Sadowski, R. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2415. [Link]

-

Turan-Zitouni, G., & Kaplancikli, Z. A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

-

Singh, A., & Sharma, P. K. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]

-

Romo, D., & An, H. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3323. [Link]

-

Al-Ghamdi, S. A., Al-Otaibi, B. E., Al-Zahrani, A. A., Al-Ghamdi, A. A., & Al-Zahrani, A. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-

Aslan, G., et al. (2025). Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. ResearchGate. [Link]

-

Bejan, V., et al. (2022). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 27(19), 6289. [Link]

-

Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. British journal of clinical practice. Supplement, 31, 5-14. [Link]

-

Chen, Y. L., et al. (2015). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 20(8), 13836-13853. [Link]

-

Zhong, Y., et al. (2025). Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates. ResearchGate. [Link]

-

Al-Ghamdi, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-